Ethyl 12-fluorododecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 12-fluorododecanoate: is an organic compound with the molecular formula C14H27FO2 It is a fluorinated ester, which means it contains a fluorine atom attached to a carbon chain, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 12-fluorododecanoate can be synthesized through the esterification of 12-fluorododecanoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or a Lewis acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 12-fluorododecanoate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: 12-fluorododecanoic acid or other oxidized derivatives.
Reduction: 12-fluorododecanol or other reduced derivatives.
Substitution: Various substituted fluorododecanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 12-fluorododecanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It can be used in studies involving fluorinated lipids and their interactions with biological membranes.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl 12-fluorododecanoate involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and interactions with other molecules. For example, the presence of fluorine can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. Additionally, the ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Methyl 12-fluorododecanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 12-chlorododecanoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Ethyl 12-bromododecanoate: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and resistance to metabolic degradation. The fluorine atom also enhances the compound’s lipophilicity, making it more suitable for applications involving lipid interactions.
Properties
CAS No. |
373-26-2 |
---|---|
Molecular Formula |
C14H27FO2 |
Molecular Weight |
246.36 g/mol |
IUPAC Name |
ethyl 12-fluorododecanoate |
InChI |
InChI=1S/C14H27FO2/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2-13H2,1H3 |
InChI Key |
UZDAUCVVNDPNCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.